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Cat. No.: B146518

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dimethoxybenzaldehyde, a key aromatic aldehyde utilized in various research and
development applications, including pharmaceutical synthesis. This document is intended for
researchers, scientists, and drug development professionals, offering a detailed analysis of its
structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Mass Spectrometry (MS).

Introduction

2,6-Dimethoxybenzaldehyde (CoH1003, CAS No: 3392-97-0) is a disubstituted aromatic
aldehyde.[1][2] Its chemical structure, characterized by a benzene ring with an aldehyde group
and two methoxy groups at positions 2 and 6, dictates its unique spectroscopic properties.
Understanding these properties is crucial for its identification, purity assessment, and
elucidation of its role in chemical reactions.

Spectroscopic Data and Interpretation

The following sections present the key spectroscopic data for 2,6-Dimethoxybenzaldehyde,
along with a detailed interpretation of the spectral features.
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Infrared (IR) Spectroscopy

The FT-IR spectrum of 2,6-Dimethoxybenzaldehyde reveals characteristic absorption bands
corresponding to its functional groups. The data presented below is typical for a solid sample
analyzed as a KBr pellet.

Wavenumber (cm~12) Intensity Assignment
~3080-3000 Weak-Medium Aromatic C-H Stretch

Aldehyde C-H Stretch (Fermi
~2880 & ~2720 Weak

doublet)[3]

C=0 Carbonyl Stretch of the
~1700 Strong

aldehyde[3]
~1600-1450 Medium Aromatic C=C Ring Stretch

Asymmetric & Symmetric C-O-
~1250 & ~1050 Strong

C Stretch (methoxy groups)

i C-H Bending and other

Below 1000 Medium-Weak

fingerprint vibrations

Interpretation: The most prominent feature in the IR spectrum is the strong absorption band
around 1700 cm~1, which is indicative of the carbonyl (C=0) stretching vibration of the
aldehyde group.[3] The presence of two weaker bands around 2880 cm~* and 2720 cm~tis a
classic characteristic of the C-H stretch of an aldehyde, often referred to as a Fermi doublet.[3]
The absorptions in the 3080-3000 cm~1 region are attributed to the C-H stretching vibrations of
the aromatic ring.[3] The strong bands at approximately 1250 cm~* and 1050 cm~1 correspond
to the asymmetric and symmetric stretching of the C-O-C bonds of the two methoxy groups.
The region below 1500 cm~1 is the fingerprint region, containing complex vibrations that are
unique to the molecule's overall structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.
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The *H NMR spectrum of 2,6-Dimethoxybenzaldehyde, typically recorded in a deuterated
solvent like CDClIs, shows distinct signals for the aldehyde, aromatic, and methoxy protons.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
~10.4 Singlet 1H
CHO)
~7.4 Triplet 1H Aromatic proton (H-4)
Aromatic protons (H-
~6.6 Doublet 2H
3, H-5)
Methoxy protons (-
~3.9 Singlet 6H yP (

OCHs)

Interpretation: The downfield singlet at approximately 10.4 ppm is characteristic of an aldehyde
proton, which is significantly deshielded by the electronegative oxygen atom and the magnetic
anisotropy of the carbonyl group. The aromatic region displays a triplet around 7.4 ppm and a
doublet around 6.6 ppm. The triplet corresponds to the proton at the 4-position (H-4), which is
coupled to the two equivalent protons at the 3 and 5 positions. The doublet represents the two
chemically equivalent protons at the 3 and 5 positions (H-3 and H-5), each being coupled to the
H-4 proton. The upfield singlet at around 3.9 ppm, integrating to six protons, is assigned to the
two equivalent methoxy groups.

The 13C NMR spectrum provides information on the different carbon environments within the
molecule.
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Chemical Shift (6, ppm) Assighment

~190 Aldehyde Carbonyl (C=0)

~162 Aromatic Carbons (C-2, C-6, attached to -OCH?3)
~135 Aromatic Carbon (C-4)

~113 Aromatic Carbon (C-1, attached to -CHO)

~105 Aromatic Carbons (C-3, C-5)

~56 Methoxy Carbons (-OCHs)

Interpretation: The most downfield signal, typically around 190 ppm, corresponds to the
carbonyl carbon of the aldehyde group. The signals in the aromatic region (100-170 ppm) are
assigned based on the electronic effects of the substituents. The carbons directly attached to
the electron-donating methoxy groups (C-2 and C-6) are shielded and appear at a higher field
compared to typical aromatic carbons, around 162 ppm. The carbon at the 4-position (C-4)
appears around 135 ppm. The carbon attached to the aldehyde group (C-1) is found at
approximately 113 ppm. The carbons at the 3 and 5 positions (C-3 and C-5) are the most
shielded aromatic carbons, appearing at the most upfield position in the aromatic region,
around 105 ppm. The signal at approximately 56 ppm is characteristic of the carbon atoms of
the methoxy groups.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2,6-Dimethoxybenzaldehyde provides
information about its molecular weight and fragmentation pattern.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b146518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity Assighment

166 High Molecular lon [M]*

165 High [M-H]*+

137 Medium [M-CHQO]* or [M-H-CO]*

122 Medium [M-CHO-CHs]*

107 Medium [M-CHO-2CHs]* or [M-CO-
OCHs-H]*

91 Low [C7H7]* (Tropylium ion)

77 Medium [CeHs]* (Phenyl ion)

Interpretation: The mass spectrum shows a prominent molecular ion peak [M]* at m/z 166,
which corresponds to the molecular weight of 2,6-Dimethoxybenzaldehyde.[1] A significant
peak is also observed at m/z 165, resulting from the loss of a hydrogen atom from the aldehyde
group to form a stable acylium ion ([M-H]*).[4] Subsequent fragmentation can involve the loss
of the entire aldehyde group (CHO), leading to a peak at m/z 137.[4] Further fragmentation of
the methoxy groups can also be observed. The presence of peaks at m/z 91 and 77 are
characteristic of aromatic compounds, corresponding to the tropylium and phenyl cations,
respectively.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented.

Infrared (IR) Spectroscopy (KBr Pellet Method)

o Sample Preparation: A small amount of 2,6-Dimethoxybenzaldehyde (1-2 mg) is finely
ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)
in an agate mortar and pestle.[5][6]

o Pellet Formation: The resulting mixture is transferred to a die and compressed under high
pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]
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Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample
pellet is then placed in the spectrometer's sample holder, and the IR spectrum is acquired,
typically in the range of 4000-400 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2,6-Dimethoxybenzaldehyde is dissolved in
a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCIs3) in a 5 mm NMR tube.[8] A small
amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and
the magnetic field is shimmed to achieve homogeneity.

H NMR Acquisition: A standard one-pulse *H NMR experiment is performed. Key
parameters include the spectral width, acquisition time, and number of scans.

13C NMR Acquisition: A proton-decoupled 2C NMR experiment is conducted. Due to the
lower natural abundance of 13C, a larger number of scans is typically required to achieve a
good signal-to-noise ratio.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,
phased, and baseline corrected to obtain the final spectra. Chemical shifts are referenced to
the solvent peak or TMS.

Mass Spectrometry (Electron lonization)

Sample Introduction: A small amount of 2,6-Dimethoxybenzaldehyde is introduced into the
mass spectrometer, typically via a direct insertion probe for solid samples or through a gas
chromatograph (GC-MS) for volatile compounds.[9]

lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.[10]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of ions versus their m/z values.
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2,6-
Dimethoxybenzaldehyde.
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Caption: General workflow for the spectroscopic analysis of 2,6-Dimethoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethoxybenzaldehyde
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.scienceijsar.com/sites/default/files/article-pdf/IJSAR-0374.pdf
https://m.youtube.com/watch?v=iwQQMF_Gsj8
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b146518#2-6-dimethoxybenzaldehyde-spectroscopic-data
https://www.benchchem.com/product/b146518#2-6-dimethoxybenzaldehyde-spectroscopic-data
https://www.benchchem.com/product/b146518#2-6-dimethoxybenzaldehyde-spectroscopic-data
https://www.benchchem.com/product/b146518#2-6-dimethoxybenzaldehyde-spectroscopic-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146518?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

